molecular formula C19H18FN3O2S B2494696 N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)-3-methoxybenzamide CAS No. 897455-59-3

N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)-3-methoxybenzamide

Cat. No. B2494696
CAS RN: 897455-59-3
M. Wt: 371.43
InChI Key: MPYOWCACGSONDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)-3-methoxybenzamide is a chemical entity that likely exhibits interesting pharmacological or material properties due to its unique structural framework. The presence of imidazole, fluorophenyl, and methoxybenzamide moieties suggests potential bioactivity, reflecting the importance of detailed chemical and physical analysis.

Synthesis Analysis

Synthesis of structurally related compounds involves key steps such as the formation of imidazole rings, introduction of fluorophenyl groups, and attachment of methoxybenzamide functionalities. For instance, the preparation of ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate involved single-crystal X-ray diffraction techniques, indicating sophisticated methods for constructing complex molecules (Yeong et al., 2018).

Molecular Structure Analysis

Molecular structure determination, often via X-ray crystallography, reveals crucial insights into the compound's geometry and intermolecular interactions. The crystal packing of related compounds, as seen with 4-fluoro-3-nitrobenzoic acid, demonstrates the role of hydrogen bonding in stabilizing molecular structures (Yeong et al., 2018).

Scientific Research Applications

Radiolabeled Compounds for Receptor Imaging

Compounds with similar structural features have been developed for receptor imaging, particularly in the context of positron emission tomography (PET). For instance, radiolabeled nonpeptide angiotensin II antagonists have been synthesized for angiotensin II, AT1 receptor imaging. These compounds, including [11C]L-159,884, exhibit potent and selective ligand characteristics for the AT1 receptor, highlighting their utility in medical imaging and receptor localization studies (Hamill et al., 1996).

Antimicrobial Screening

A series of compounds incorporating thiazole rings have been synthesized and evaluated for their antimicrobial properties. These include derivatives with benzamide moieties, which were tested against various bacterial and fungal strains. The research demonstrates the potential of thiazole derivatives in therapeutic interventions for microbial diseases, suggesting that similar compounds could be investigated for antimicrobial activities (Desai et al., 2013).

Synthesis and Crystal Structure Analysis

The synthesis and structural analysis of related compounds, such as ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate dihydrate, have been explored. These studies involve characterizing the molecular structures through techniques like single-crystal X-ray diffraction. Such research contributes to a deeper understanding of the chemical and physical properties of benzamide derivatives and their potential applications in material science and drug development (Yeong et al., 2018).

Anticancer Activity

Compounds featuring thiazole and benzothiazole scaffolds have been investigated for their anticancer properties. The structural modifications and substitution patterns on these scaffolds play a crucial role in modulating antitumor activity. Such studies pave the way for the development of novel anticancer agents based on the structural framework of thiazoles and related compounds, underscoring the potential of compounds like "N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)-3-methoxybenzamide" in oncological research (Osmaniye et al., 2018).

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its structure and the specific context. For example, it might interact with certain enzymes or receptors, or it might interfere with particular biochemical pathways .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and its biological effects. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future research directions for this compound could involve further studies of its synthesis, its reactivity, its physical and chemical properties, and its biological effects. It might also be interesting to explore its potential applications, for example in medicine or materials science .

properties

IUPAC Name

N-[2-[[5-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl]ethyl]-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3O2S/c1-25-16-4-2-3-14(11-16)18(24)21-9-10-26-19-22-12-17(23-19)13-5-7-15(20)8-6-13/h2-8,11-12H,9-10H2,1H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPYOWCACGSONDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NCCSC2=NC=C(N2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.